molecular formula C14H21NO2 B13636593 4-Amino-3-methyl-3-(4-propylphenyl)butanoic acid

4-Amino-3-methyl-3-(4-propylphenyl)butanoic acid

Cat. No.: B13636593
M. Wt: 235.32 g/mol
InChI Key: VCKHAXPGFAFDON-UHFFFAOYSA-N
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Description

4-Amino-3-methyl-3-(4-propylphenyl)butanoic acid is a structurally complex derivative of butanoic acid. Its core structure features a butanoic acid backbone with a methyl group and a 4-propylphenyl substituent at the 3-position, as well as an amino group at the 4-position.

Properties

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

4-amino-3-methyl-3-(4-propylphenyl)butanoic acid

InChI

InChI=1S/C14H21NO2/c1-3-4-11-5-7-12(8-6-11)14(2,10-15)9-13(16)17/h5-8H,3-4,9-10,15H2,1-2H3,(H,16,17)

InChI Key

VCKHAXPGFAFDON-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)C(C)(CC(=O)O)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-methyl-3-(4-propylphenyl)butanoic acid typically involves multi-step organic reactions. One common method includes the alkylation of a suitable precursor, followed by amination and subsequent functional group modifications. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. Industrial methods also focus on cost-efficiency and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-3-methyl-3-(4-propylphenyl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially forming ketones or carboxylic acids.

    Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

4-Amino-3-methyl-3-(4-propylphenyl)butanoic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s interactions with biological molecules are explored to understand its potential as a biochemical probe.

    Medicine: Research investigates its potential therapeutic effects, including its role as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 4-Amino-3-methyl-3-(4-propylphenyl)butanoic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various physiological effects. Detailed studies are conducted to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound’s closest structural analogs include:

  • 3-Methylbutanoic Acid (Isovaleric Acid): A branched-chain carboxylic acid commonly found in fermented foods and dairy products. Unlike the target compound, it lacks the aromatic 4-propylphenyl group and the amino moiety, resulting in lower molecular weight (102.13 g/mol vs. ~263.36 g/mol for the target) and higher volatility .
  • 4-(4-Methylphenyl)butanoic Acid: Features a methyl-substituted phenyl group at the 4-position of butanoic acid. The absence of the amino group and the shorter alkyl chain (methyl vs.
  • 3-Methyl-3-phenylbutanoic Acid: Shares a phenyl group and methyl substitution at the 3-position but lacks the 4-amino group and 4-propyl chain. This structural difference likely impacts its biological activity and partitioning behavior .

Physicochemical Properties

A comparison of key properties is summarized below:

Compound Molecular Weight (g/mol) Functional Groups Key Applications/Contexts
4-Amino-3-methyl-3-(4-propylphenyl)butanoic acid ~263.36 Amino, carboxylic acid, 4-propylphenyl Potential pharmaceutical or agrochemical applications (inferred)
3-Methylbutanoic acid 102.13 Carboxylic acid, methyl Food flavoring, odorant in fruits
4-(4-Methylphenyl)butanoic acid 178.23 Carboxylic acid, methylphenyl Synthetic intermediate
Butanoic acid 88.11 Carboxylic acid Industrial solvent, food preservative

Functional and Analytical Differences

  • Amino Group Impact: The 4-amino group distinguishes the target compound from most analogs.
  • Environmental Behavior: Unlike simpler analogs like butanoic acid, which can form via atmospheric oxidation of alcohols (e.g., 1-butanol ), the target compound’s complex structure suggests slower degradation and possible bioaccumulation.

Biological Activity

4-Amino-3-methyl-3-(4-propylphenyl)butanoic acid, a compound with a complex structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and therapeutic implications, supported by diverse research findings and case studies.

Chemical Structure and Properties

The compound's chemical formula is C13H19N1O2C_{13}H_{19}N_{1}O_{2}, characterized by an amino group, a butanoic acid moiety, and a propylphenyl side chain. This unique structure contributes to its interaction with various biological targets.

Research indicates that this compound may exert its biological effects primarily through modulation of neurotransmitter systems, particularly the GABAergic system. It has been shown to act as an inhibitor of GABA transporters (GATs), which are crucial for regulating synaptic GABA levels. The inhibition of these transporters can lead to increased GABA availability in synaptic clefts, enhancing inhibitory neurotransmission and potentially alleviating neuropathic pain conditions.

Table 1: Biological Activities and Mechanisms

Activity TypeMechanism of ActionReference
GABA Transport InhibitionIncreases synaptic GABA levels
Anti-inflammatoryInhibits pro-inflammatory cytokines
Neuropathic Pain ReliefEnhances GABAergic transmission

Case Studies and Experimental Findings

  • GABA Transporter Inhibition : A study demonstrated that derivatives of the compound showed significant inhibitory activity against mouse GAT subtypes, particularly mGAT4, with a pIC50 value indicating strong potency (pIC50 = 5.36) . This suggests potential applications in treating neuropathic pain.
  • Anti-inflammatory Properties : Another study explored the anti-inflammatory effects of related compounds through carrageenan-induced paw edema models. The compound exhibited significant inhibition of edema development and reduced levels of pro-inflammatory cytokines . This positions the compound as a candidate for further development in anti-inflammatory therapies.
  • Neuroprotective Effects : In vivo experiments indicated that certain derivatives did not induce motor deficits while providing antinociceptive effects in rodent models of neuropathic pain, highlighting their safety profile .

Pharmacokinetics and Toxicity

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Preliminary data suggest favorable ADME characteristics, though further studies are required to assess long-term toxicity and side effects comprehensively.

Table 2: Summary of Pharmacokinetic Properties

PropertyObservations
AbsorptionRapid absorption observed in animal models
DistributionWide distribution noted in brain tissues
MetabolismPrimarily hepatic metabolism
ExcretionRenal excretion as primary route

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